![molecular formula C12H19NO2 B13289449 2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13289449.png)
2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is an organic compound with a complex structure that includes a methoxyphenyl group, an ethylamino group, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3-methoxyphenylacetone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation, which allows for the efficient reduction of the intermediate compounds under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(4-Methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol
- 1-{[2-(2-Methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
Uniqueness
2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, plays a crucial role in its reactivity and interactions with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(8-14)13-10(2)11-5-4-6-12(7-11)15-3/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI Key |
VIDRGECOABLBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



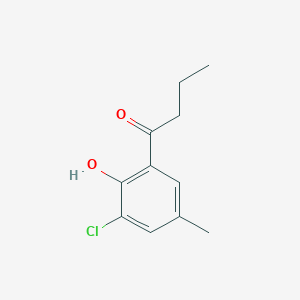

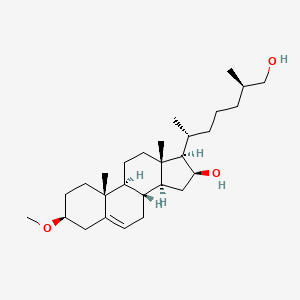
![2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13289397.png)
amine](/img/structure/B13289404.png)
![Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate](/img/structure/B13289407.png)
![2-[(Heptan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13289413.png)
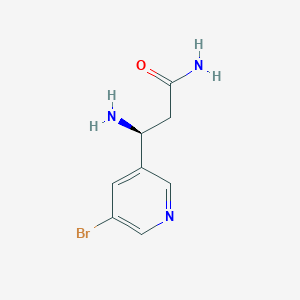
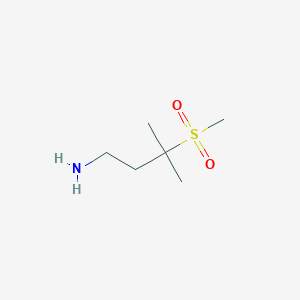
![([(2-Bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13289427.png)
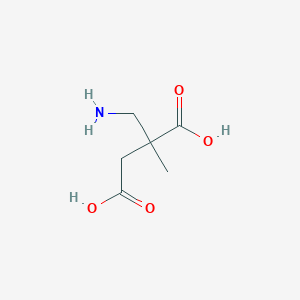
![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,2'-[1,3]dioxolane]-9-one](/img/structure/B13289462.png)
![2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide](/img/structure/B13289465.png)
